11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
CAS No.:
Cat. No.: VC21435248
Molecular Formula: C22H14BrNOS
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14BrNOS |
|---|---|
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 11-(4-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
| Standard InChI | InChI=1S/C22H14BrNOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H |
| Standard InChI Key | KYZUNOKYFLERCQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br |
Introduction
"11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" is a complex heterocyclic compound belonging to the benzothiazepine family. These compounds are recognized for their diverse pharmacological properties, including potential applications in medicinal chemistry. The structural framework of this compound integrates an indeno-benzothiazepine core with a bromophenyl substituent, offering a unique platform for chemical reactivity and biological activity.
Structural Features
The compound's molecular structure features:
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Indeno-benzothiazepine Core: A fused tricyclic system combining an indene moiety with a benzothiazepine ring.
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Bromophenyl Substituent: Positioned at the 11th carbon atom, the 4-bromophenyl group contributes to the compound's electronic and steric properties.
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Keto Group: Located at the 12th position, enhancing its potential for hydrogen bonding and reactivity.
Table 1: Key Structural Information
| Feature | Description |
|---|---|
| Molecular Formula | C20H14BrNOS |
| Molecular Weight | ~396.3 g/mol |
| Functional Groups | Bromophenyl, Ketone, Benzothiazepine |
| Physical State | Typically crystalline solid |
Synthesis
The synthesis of "11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" typically involves multi-step reactions starting from readily available precursors. A general route includes:
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Cyclization: Formation of the benzothiazepine core through condensation reactions involving thioamides or related intermediates.
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Functionalization: Introduction of the bromophenyl group via electrophilic aromatic substitution or coupling reactions.
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Final Cyclization: Closing the indeno-benzothiazepine framework under controlled conditions.
Characterization
The compound is characterized using advanced analytical techniques:
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NMR Spectroscopy: Provides detailed insights into hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as ketones and aromatic rings.
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X-ray Crystallography: Determines the precise three-dimensional structure.
Table 2: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons and carbons; keto group resonance. |
| IR (cm⁻¹) | Strong absorption at ~1700 cm⁻¹ (C=O stretch). |
| MS | Molecular ion peak at ~396 m/z. |
Potential Applications
Compounds like "11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c] benzothiazepin-12-one" are studied for various applications:
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Pharmacological Activity: Benzothiazepines are known for cardiovascular effects (e.g., calcium channel blockers), anti-inflammatory properties, and potential anticancer activity.
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Material Science: The unique electronic properties of brominated heterocycles may find applications in organic electronics.
Research Findings
While specific data on this compound's biological activity may be limited, related benzothiazepines have shown:
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Cytotoxic effects against cancer cell lines.
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Anxiolytic and analgesic properties in preclinical studies.
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Utility as intermediates in synthesizing more complex bioactive molecules.
Table 3: Comparative Biological Activity of Related Compounds
| Compound | Activity | Reference Model |
|---|---|---|
| Benzothiazepine Derivatives | Cytotoxicity | MCF-7 (Breast Cancer Cells) |
| Brominated Heterocycles | Anti-inflammatory | COX Enzyme Inhibition |
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